L-Cysteine-13C3,15N

Description

Properties

CAS No. |

202406-97-1 |

|---|---|

Molecular Formula |

C3H7NO2S |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-sulfanyl(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |

InChI Key |

XUJNEKJLAYXESH-ROQAEYOOSA-N |

Isomeric SMILES |

[13CH2]([13C@H]([13C](=O)O)[15NH2])S |

Canonical SMILES |

C(C(C(=O)O)N)S |

Synonyms |

(R)-2-Amino-3-mercaptopropanoic-13C3,15N Acid; (R)-Cysteine-13C3,15N; 2-Amino-3-mercaptopropionic--13C3,15N Acid; Cystein; Cysteine-13C3,15N; Half-cystine-13C3,15N; L-(+)-Cysteine-13C3,15N; 3-Mercapto-L-alanine--13C3,15N; L-Cys-13C3,15N; Thioserine-1 |

Origin of Product |

United States |

Foundational & Exploratory

L-Cysteine-13C3,15N: A Technical Guide to its Application in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Cysteine-13C3,15N, a stable isotope-labeled amino acid, and its applications in the field of quantitative proteomics. We delve into the core principles of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and explore the unique advantages of using labeled cysteine for studying specific biological processes, particularly in the realm of redox proteomics. This document includes a detailed experimental protocol for a typical Cysteine-SILAC workflow, a representative quantitative data set, and a visualization of a key signaling pathway regulated by cysteine oxidation, providing researchers with the foundational knowledge to incorporate this powerful technique into their workflows.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of the amino acid L-cysteine. In this molecule, the three carbon atoms of the cysteine backbone are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with the heavy isotope Nitrogen-15 (¹⁵N). This isotopic enrichment results in a predictable mass shift compared to its natural, "light" counterpart, without altering its chemical properties. This key characteristic makes it an invaluable tool for quantitative mass spectrometry-based proteomics.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | H¹³C₃H₇¹⁵NO₂S |

| Molecular Weight | 125.13 g/mol |

| Isotopic Purity | Typically ≥99 atom % ¹³C; ≥98 atom % ¹⁵N |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Core Application in Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

The primary application of this compound in proteomics is through the SILAC methodology. SILAC is a powerful and accurate technique for the quantitative analysis of thousands of proteins simultaneously. The fundamental principle of SILAC involves the metabolic incorporation of "heavy" labeled amino acids into the entire proteome of one cell population, while a control cell population is grown in a medium containing the natural "light" amino acids.

Following experimental treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides. When analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides are distinguishable by their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two cell populations.

The Unique Advantages of Cysteine-SILAC

While traditional SILAC experiments often utilize labeled arginine and lysine, the use of labeled cysteine offers distinct advantages for specific research questions:

-

Targeted Analysis of Cysteine-Containing Proteins: Cysteine is a relatively low-abundance amino acid, meaning that a Cysteine-SILAC approach provides a more focused analysis of a specific subset of the proteome. This is particularly advantageous when studying proteins where cysteine residues play a critical functional role.

-

Redox Proteomics: The thiol group of cysteine is highly susceptible to a variety of oxidative post-translational modifications (PTMs), such as S-nitrosylation, S-glutathionylation, and disulfide bond formation. These modifications are crucial in regulating protein function and cellular signaling in response to oxidative stress. Cysteine-SILAC enables the precise quantification of changes in the redox state of cysteine residues on a proteome-wide scale.

-

Studying Disulfide Bond Dynamics: By quantifying the abundance of cysteine-containing peptides under reducing and non-reducing conditions, researchers can gain insights into the formation and breakage of disulfide bonds, which are critical for protein structure and stability.

Quantitative Data Presentation

The following table represents a hypothetical quantitative dataset from a Cysteine-SILAC experiment investigating the cellular response to oxidative stress. In this example, cells labeled with "heavy" this compound were treated with an oxidizing agent, while "light" labeled cells served as the control. The table showcases the kind of data generated, including protein identification, the number of quantified peptides, the calculated fold change (Heavy/Light ratio), and the statistical significance (p-value).

| Protein Accession | Gene Name | Number of Peptides Quantified | H/L Ratio (Fold Change) | p-value |

| P04637 | TP53 | 3 | 2.5 | 0.001 |

| P62258 | PRDX2 | 5 | 3.1 | < 0.001 |

| P30048 | PRDX3 | 4 | 2.8 | < 0.001 |

| Q06830 | PRDX5 | 3 | 2.2 | 0.005 |

| P10599 | CAT | 6 | 1.8 | 0.01 |

| P04040 | SOD1 | 4 | 1.5 | 0.03 |

| P00441 | SOD2 | 5 | 1.9 | 0.008 |

| P09211 | GSTP1 | 3 | 2.1 | 0.006 |

Experimental Protocols

This section provides a detailed methodology for a typical Cysteine-SILAC experiment for quantitative redox proteomics.

Cell Culture and Metabolic Labeling

-

Media Preparation: Prepare two types of SILAC-compatible cell culture media (e.g., DMEM or RPMI-1640) that are deficient in L-cysteine.

-

"Light" Medium: Supplement the cysteine-deficient medium with natural L-cysteine.

-

"Heavy" Medium: Supplement the cysteine-deficient medium with this compound.

-

-

Cell Adaptation: Culture two separate populations of cells in the "light" and "heavy" media, respectively. To ensure complete incorporation of the labeled amino acid, cells should be passaged for at least five to six doublings.

-

Incorporation Check (Optional but Recommended): After several passages, harvest a small sample of cells from the "heavy" population, extract proteins, and analyze by mass spectrometry to confirm near-complete incorporation (>97%) of this compound.

Experimental Treatment and Cell Harvesting

-

Treatment: Once complete labeling is achieved, apply the experimental treatment (e.g., drug administration, exposure to oxidative stress) to the "heavy" labeled cell population. The "light" labeled population will serve as the untreated control.

-

Harvesting: After the desired treatment period, harvest both the "light" and "heavy" cell populations separately. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual media.

Protein Extraction, Digestion, and Mass Spectrometry

-

Cell Lysis: Lyse the "light" and "heavy" cell pellets separately using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.

-

Mass Spectrometry: Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Data Analysis

-

Peptide Identification and Quantification: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the "light" and "heavy" peptide pairs based on their mass difference and signal intensities.

-

Data Normalization and Statistical Analysis: Normalize the data to account for any mixing errors and perform statistical analysis to identify proteins with significant changes in abundance between the two conditions.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Cysteine-SILAC Experimental Workflow

The following diagram illustrates the key steps in a Cysteine-SILAC experiment for quantitative proteomics.

Regulation of the STING Signaling Pathway by Cysteine Oxidation

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating an antiviral response. Recent studies have shown that the activity of the STING protein is regulated by the oxidation of specific cysteine residues. The following diagram illustrates a simplified model of the STING signaling pathway and highlights the regulatory role of cysteine oxidation.

Conclusion

This compound is a powerful tool for researchers in proteomics, offering a targeted approach to quantitative analysis, particularly in the burgeoning field of redox biology. The Cysteine-SILAC methodology enables the precise measurement of changes in the abundance and modification status of cysteine-containing proteins, providing valuable insights into a wide range of biological processes and disease states. This technical guide serves as a foundational resource for scientists and drug development professionals looking to leverage the capabilities of this compound in their research endeavors.

L-Cysteine-¹³C₃,¹⁵N: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of L-Cysteine-¹³C₃,¹⁵N, a stable isotope-labeled amino acid crucial for advancements in metabolic research, proteomics, and drug development. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

L-Cysteine-¹³C₃,¹⁵N is a form of L-Cysteine where all three carbon atoms are substituted with the stable isotope carbon-13 (¹³C), and the nitrogen atom is substituted with the stable isotope nitrogen-15 (¹⁵N). This labeling results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass, allowing it to be distinguished and traced in biological systems using mass spectrometry and NMR spectroscopy.[]

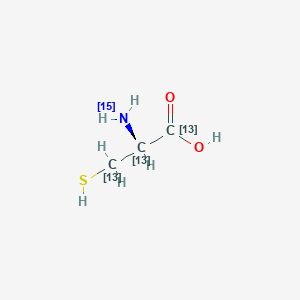

Chemical Structure:

Caption: Chemical structure of L-Cysteine-¹³C₃,¹⁵N.

Physicochemical Properties

The key physicochemical properties of L-Cysteine-¹³C₃,¹⁵N are summarized in the table below. This data is compiled from various commercial suppliers and databases.[2][3][4]

| Property | Value |

| CAS Number | 202406-97-1 |

| Molecular Formula | HS¹³CH₂¹³CH(¹⁵NH₂)¹³COOH |

| Molecular Weight | 125.13 g/mol |

| Appearance | Solid |

| Melting Point | 220 °C (decomposes) |

| Isotopic Purity | ≥99 atom % |

| Chemical Purity | ≥98% |

| Storage Conditions | 2-8°C, protect from light |

Spectroscopic Data

Reference NMR Chemical Shifts for L-Cysteine (unlabeled):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| α-H | ~3.95 | ~56.0 | ~35.0 |

| β-H | ~3.04 | ~28.0 | - |

| COOH | - | ~172.0 | - |

| NH₂ | - | - | ~35.0 |

Note: Chemical shifts are pH-dependent. The values provided are approximate and for reference purposes.

Applications in Research and Drug Development

L-Cysteine-¹³C₃,¹⁵N is a powerful tool in various research fields, primarily due to its utility as a tracer in biological systems.

-

Metabolic Flux Analysis: It is used to trace the metabolic fate of cysteine in cells and organisms, providing insights into biochemical pathways.

-

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), L-Cysteine-¹³C₃,¹⁵N is incorporated into proteins, allowing for the accurate quantification of protein abundance between different cell populations.

-

Protein Structure and Dynamics: The isotopic labels serve as probes in NMR spectroscopy to study protein structure, folding, and dynamics.

-

Drug Development: It can be used as an internal standard in pharmacokinetic and pharmacodynamic studies to accurately quantify drug metabolites.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving L-Cysteine-¹³C₃,¹⁵N. These protocols are synthesized from established research practices.

Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of L-Cysteine-¹³C₃,¹⁵N into the proteome of cultured mammalian cells for quantitative proteomics (SILAC).

Caption: SILAC workflow for quantitative proteomics.

Materials:

-

SILAC-grade cell culture medium deficient in L-cysteine.

-

"Light" L-cysteine (unlabeled).

-

"Heavy" L-Cysteine-¹³C₃,¹⁵N.

-

Dialyzed fetal bovine serum (FBS).

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer (e.g., RIPA buffer).

-

Protease inhibitors.

-

Trypsin (proteomics grade).

Procedure:

-

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the cysteine-deficient medium with either unlabeled L-cysteine or L-Cysteine-¹³C₃,¹⁵N, respectively, at the normal concentration required for the cell line. Add dialyzed FBS.

-

Cell Culture: Culture the control cell population in the "light" medium and the experimental cell population in the "heavy" medium for at least five cell divisions to ensure near-complete incorporation of the labeled amino acid.

-

Harvesting and Mixing: Harvest the cells from both populations, count them, and mix equal numbers of cells from the "light" and "heavy" cultures.

-

Protein Extraction: Wash the mixed cell pellet with PBS and lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Digestion: Quantify the protein concentration of the lysate. Take a desired amount of protein and perform in-solution or in-gel digestion with trypsin.

-

Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

Sample Preparation for Mass Spectrometry Analysis of Metabolites

This protocol outlines the extraction of metabolites from cells labeled with L-Cysteine-¹³C₃,¹⁵N for metabolic flux analysis.

References

- 2. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-半胱氨酸-13C3,15N ≥99 atom %, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-3871-H-0.1 [isotope.com]

An In-depth Technical Guide to Understanding Mass Shift in L-Cysteine-¹³C₃,¹⁵N Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass shift observed in L-Cysteine-¹³C₃,¹⁵N when analyzed by mass spectrometry. It details the underlying principles of isotopic labeling, provides quantitative data, outlines key experimental protocols, and visualizes workflows for practical application in research and drug development.

Core Concept: The Mass Shift of Isotopically Labeled L-Cysteine

The fundamental principle behind the mass shift in L-Cysteine-¹³C₃,¹⁵N lies in the incorporation of heavier, stable isotopes into its molecular structure. In its natural or "unlabeled" state, L-Cysteine is composed of the most abundant isotopes of its constituent elements: ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S. The isotopically labeled version, L-Cysteine-¹³C₃,¹⁵N, is synthesized to contain three ¹³C atoms in place of ¹²C and one ¹⁵N atom in place of ¹⁴N. This substitution results in a predictable increase in the molecule's overall mass, which is detectable by mass spectrometry.

This deliberate mass increase allows labeled L-Cysteine to be used as an internal standard in quantitative mass spectrometry, enabling precise measurement of its unlabeled counterpart in complex biological samples. This technique is a cornerstone of modern proteomics and metabolomics.

Quantitative Data Summary

The mass shift is the difference between the monoisotopic mass of the isotopically labeled L-Cysteine and the unlabeled L-Cysteine.

| Compound | Molecular Formula | Monoisotopic Molecular Weight ( g/mol ) |

| Unlabeled L-Cysteine | C₃H₇NO₂S | 121.16[1][2][3] |

| L-Cysteine-¹³C₃,¹⁵N | ¹³C₃H₇¹⁵NO₂S | 125.13[4][5] |

| Mass Shift | +4 |

The resulting mass shift of +4 Da is a critical value used to distinguish and quantify the labeled and unlabeled forms of cysteine in a mass spectrometer.

Experimental Protocols

The use of L-Cysteine-¹³C₃,¹⁵N is central to several advanced mass spectrometry-based techniques, most notably Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and Metabolic Flux Analysis (MFA).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for the accurate relative quantification of proteins between different cell populations. The workflow involves metabolically incorporating stable isotope-labeled amino acids into the entire proteome.

Detailed Methodology:

-

Cell Culture Preparation: Two populations of cells are cultured. One is grown in a "light" medium containing standard, unlabeled L-Cysteine. The other is grown in a "heavy" medium where the standard L-Cysteine is replaced with L-Cysteine-¹³C₃,¹⁵N.

-

Metabolic Labeling: The cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the respective labeled or unlabeled amino acid into all newly synthesized proteins.

-

Sample Treatment and Mixing: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.

-

Protein Extraction and Digestion: Proteins are extracted from the combined cell lysate. The protein mixture is then enzymatically digested, typically with trypsin, to generate peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

-

Data Analysis: The relative abundance of a protein in the two original cell populations is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum.

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the incorporation of stable isotopes from a labeled substrate like L-Cysteine-¹³C₃,¹⁵N into downstream metabolites, researchers can map the flow of atoms through metabolic pathways.

Detailed Methodology:

-

Isotope Labeling Experiment: Cells or an organism are cultured in a medium containing L-Cysteine-¹³C₃,¹⁵N as a tracer. The system is allowed to reach a metabolic and isotopic steady state.

-

Metabolite Extraction: Metabolites are rapidly extracted from the biological sample, quenching all enzymatic activity to preserve the in vivo metabolic state.

-

Mass Spectrometry Analysis: The extracted metabolites are analyzed by mass spectrometry (often GC-MS or LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites. The MIDs reveal the extent and pattern of isotope incorporation.

-

Flux Estimation: The measured MIDs, along with a stoichiometric model of the metabolic network and other physiological data (e.g., substrate uptake and product secretion rates), are used in computational models to estimate the intracellular metabolic fluxes.

-

Statistical Analysis: Statistical methods are applied to assess the confidence of the estimated fluxes.

Mandatory Visualizations

SILAC Experimental Workflow

Caption: A diagram illustrating the key steps of a SILAC experiment.

Metabolic Flux Analysis (MFA) Logical Flow

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Synthesis and Purity of L-Cysteine-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial synthesis, purification, and quality control of L-Cysteine-¹³C₃,¹⁵N, a stable isotope-labeled amino acid crucial for a range of research applications, including metabolic studies, proteomics, and as an internal standard for quantitative mass spectrometry.

Product Specifications

Commercially available L-Cysteine-¹³C₃,¹⁵N is a high-purity product. The specifications from leading suppliers are summarized below, providing researchers with the expected quality parameters for this critical reagent.

| Parameter | Specification | Supplier Example(s) |

| Chemical Formula | HS¹³CH₂¹³CH(¹⁵NH₂)¹³COOH | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Molecular Weight | 125.13 g/mol | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Isotopic Purity | ≥99 atom % | Sigma-Aldrich[1][2] |

| Chemical Purity | ≥98% (CP) | Sigma-Aldrich, Cambridge Isotope Laboratories[1][3] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Commercial Synthesis of L-Cysteine-¹³C₃,¹⁵N

The commercial synthesis of L-Cysteine-¹³C₃,¹⁵N is typically achieved through enzymatic or chemoenzymatic methods to ensure stereoselectivity and high yields. The general strategy involves the conversion of isotopically labeled L-Serine into L-Cysteine.

Synthesis Pathway

The most common pathway for L-cysteine biosynthesis, which is adapted for the production of its isotopically labeled form, starts with L-serine. In microorganisms, L-serine is first converted to O-acetyl-L-serine, which then reacts with a sulfide source to produce L-cysteine. To produce L-Cysteine-¹³C₃,¹⁵N, the starting material is L-Serine-¹³C₃,¹⁵N.

Experimental Protocol: Enzymatic Synthesis

This protocol is a generalized representation of the enzymatic synthesis of L-Cysteine-¹³C₃,¹⁵N.

Materials:

-

L-Serine-¹³C₃,¹⁵N

-

Acetyl-CoA

-

Sodium hydrosulfide (NaSH) or other sulfide source

-

Recombinant Serine O-acetyltransferase (SAT)

-

Recombinant O-acetylserine sulfhydrylase (OASS)

-

Phosphate buffer (pH 7.0-7.5)

-

Stirred-tank bioreactor

Procedure:

-

Reaction Setup: A stirred-tank bioreactor is charged with a phosphate buffer at the optimal pH for both enzymes (typically around 7.0-7.5).

-

Enzyme Addition: Recombinant SAT and OASS enzymes are added to the bioreactor. These enzymes are often overexpressed in a microbial host like E. coli for commercial production.

-

Substrate Feeding: A solution of L-Serine-¹³C₃,¹⁵N and Acetyl-CoA is fed into the bioreactor. The reaction is initiated, leading to the formation of O-Acetyl-L-serine-¹³C₃,¹⁵N.

-

Sulfide Addition: A solution of sodium hydrosulfide is then introduced into the reactor. The OASS enzyme catalyzes the reaction between O-Acetyl-L-serine-¹³C₃,¹⁵N and the sulfide to produce L-Cysteine-¹³C₃,¹⁵N.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the concentration of the product and the consumption of substrates.

-

Product Isolation and Purification: Upon completion of the reaction, the enzyme is removed (e.g., by ultrafiltration). The resulting solution containing L-Cysteine-¹³C₃,¹⁵N is then subjected to purification steps.

Purification and Quality Control

Purification and rigorous quality control are essential to ensure the high isotopic and chemical purity of the final product.

Purification Protocol

A multi-step purification process is typically employed to isolate L-Cysteine-¹³C₃,¹⁵N from the reaction mixture.

Materials:

-

Crude L-Cysteine-¹³C₃,¹⁵N solution

-

Ion-exchange chromatography resins (e.g., cation exchange)

-

Reverse-phase HPLC column

-

Lyophilizer

Procedure:

-

Ion-Exchange Chromatography: The crude product solution is first passed through an ion-exchange chromatography column to separate the desired amino acid from unreacted starting materials, salts, and other charged impurities.

-

Reverse-Phase HPLC: Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC). This step is effective in separating L-Cysteine-¹³C₃,¹⁵N from any remaining organic impurities.

-

Desalting and Lyophilization: The purified fractions from HPLC are pooled, desalted if necessary, and then lyophilized to obtain the final product as a stable, solid powder.

Quality Control Workflow

A stringent quality control workflow is implemented to verify the identity, purity, and isotopic enrichment of the synthesized L-Cysteine-¹³C₃,¹⁵N.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the chemical purity of the final product.

-

Method: A reverse-phase HPLC method is typically used with a suitable column (e.g., C18). The sample is dissolved in an appropriate solvent and injected into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and determine the isotopic enrichment.

-

Method: High-resolution mass spectrometry (e.g., Orbitrap) or isotope ratio mass spectrometry (IRMS) can be employed. The analysis will confirm the mass shift corresponding to the incorporation of three ¹³C atoms and one ¹⁵N atom. The isotopic enrichment is calculated from the relative intensities of the labeled and unlabeled molecular ion peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the identity and structure, and to verify the positions of the isotopic labels.

-

Method: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for structural elucidation. For L-Cysteine-¹³C₃,¹⁵N, ¹³C NMR will show signals corresponding to the three labeled carbon atoms, and ¹⁵N NMR will confirm the presence of the labeled nitrogen. These techniques are also suitable for quantitative analysis.

References

An In-Depth Technical Guide to 13C and 15N Labeling in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling of amino acids with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has become an indispensable tool in proteomics, metabolomics, and structural biology.[1] These non-radioactive isotopes act as molecular tracers, enabling the precise tracking and quantification of proteins and metabolites within complex biological systems.[] The choice between ¹³C and ¹⁵N labeling is a critical decision that directly impacts experimental design, data interpretation, and overall outcomes. This guide provides a comprehensive technical comparison to help researchers select the optimal labeling strategy for their specific needs.

Core Principles of ¹³C and ¹⁵N Labeling

Stable isotope labeling involves replacing atoms in a molecule with their heavier, non-radioactive counterparts. In amino acids, this is typically done by replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N.[][3] These labeled amino acids are chemically identical to their natural "light" versions, allowing them to be incorporated into proteins and metabolized by cells without altering biological function.[3] The key difference lies in their mass, which can be detected by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.

The low natural abundance of these isotopes—approximately 1.1% for ¹³C and 0.37% for ¹⁵N—ensures a high signal-to-noise ratio, as the labeled molecules are easily distinguished from their unlabeled counterparts.

Key Differences at a Glance:

-

¹³C Labeling: Involves replacing carbon atoms. Since amino acids have multiple carbon atoms in their backbone and side chains, ¹³C labeling can introduce a significant and variable mass shift. This is highly advantageous for mass spectrometry-based quantification.

-

¹⁵N Labeling: Involves replacing nitrogen atoms. Most amino acids have at least one nitrogen in the alpha-amino group, providing a consistent, albeit smaller, mass shift. It is the cornerstone of protein NMR for structural analysis.

Quantitative Data Summary

The choice between isotopes is often dictated by the analytical technique and the required resolution. The following tables summarize key quantitative differences.

Table 1: Isotope Properties and Characteristics

| Feature | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |

| Natural Abundance | ~1.1% | ~0.37% |

| Nuclear Spin | 1/2 (NMR Active) | 1/2 (NMR Active) |

| Mass Shift per Atom | +1.00335 Da | +0.99703 Da |

| Primary Labeling Site | Carbon backbone & side chains | α-amino and side-chain nitrogen groups |

| Background Signal | Higher natural abundance can create more complex isotopic envelopes in MS. | Lower natural abundance provides a cleaner background in MS. |

Table 2: Comparison in Key Research Applications

| Application | ¹³C Labeling | ¹⁵N Labeling |

| Quantitative Proteomics (MS) | Preferred. Larger, variable mass shifts (e.g., +6 Da for ¹³C₆-Arg) provide better separation from unlabeled peptides, improving quantification accuracy. | Suitable. Simpler mass increment pattern can facilitate data analysis, but smaller shifts may lead to overlap with natural isotope peaks. |

| Protein Structure (NMR) | Essential for advanced analysis. Used in dual-labeling (¹³C/¹⁵N) for 2D/3D heteronuclear experiments to resolve complex spectra and analyze side-chain conformations. | Fundamental. Essential for generating the ¹H-¹⁵N HSQC ("fingerprint") spectrum, which is the starting point for most protein NMR structural studies. |

| Metabolic Flux Analysis | Primary choice. Ideal for tracing carbon flow through central metabolic pathways like glycolysis and the TCA cycle using substrates like ¹³C-glucose. | Niche but critical. Used specifically for tracing nitrogen metabolism, amino acid biosynthesis, and protein turnover. |

Table 3: Common Labeled Amino Acids and Mass Shifts in SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that relies on metabolic incorporation of "heavy" amino acids.

| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) | Common Use Case |

| Arginine ("Medium") | ¹³C₆ | +6 | 3-plex SILAC experiments |

| Arginine ("Heavy") | ¹³C₆, ¹⁵N₄ | +10 | 2-plex or 3-plex SILAC for maximum mass separation |

| Lysine ("Heavy") | ¹³C₆ | +6 | Paired with Arginine labeling for Trypsin digestion |

| Lysine ("Heavy") | ¹³C₆, ¹⁵N₂ | +8 | Provides a large mass shift for robust quantification |

Experimental Protocols

Protocol 1: ¹³C/¹⁵N Labeling for Quantitative Proteomics (SILAC)

This generalized protocol outlines the steps for a 2-plex SILAC experiment comparing two cell populations.

-

Media Preparation: Prepare SILAC-specific cell culture media (e.g., DMEM) lacking the amino acids to be labeled (typically L-arginine and L-lysine). Supplement one batch of medium with "light" (normal) Arg and Lys, and the other with "heavy" labeled counterparts (e.g., ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine).

-

Cell Culture and Labeling: Culture two separate populations of cells. Grow one in the "light" medium and the other in the "heavy" medium for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Cell Harvesting and Mixing: After treatment, harvest both cell populations. Count the cells and mix them in a 1:1 ratio. This early mixing minimizes downstream experimental variation.

-

Protein Extraction and Digestion: Lyse the combined cell pellet and extract the total protein. Digest the proteins into peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptide pairs (light vs. heavy) and quantify the ratio of their signal intensities. This ratio directly reflects the relative abundance of the protein between the two conditions.

Protocol 2: ¹⁵N Labeling of Recombinant Protein in E. coli for NMR

This protocol describes the expression of a uniformly ¹⁵N-labeled protein for structural analysis.

-

Media Preparation: Prepare M9 minimal medium. The sole nitrogen source should be ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl). The primary carbon source is typically unlabeled glucose.

-

Starter Culture: Inoculate a small volume (5-10 mL) of a rich medium (like LB) with an E. coli expression strain (e.g., BL21(DE3)) containing the plasmid with the gene of interest. Grow overnight.

-

Main Culture Growth: The next day, inoculate 1 L of the ¹⁵N-M9 minimal medium with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density (OD₆₀₀) reaches 0.6-0.8.

-

Protein Expression Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. For improved protein folding, the temperature is often reduced to 18-25°C for overnight expression.

-

Harvesting and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Validation of Incorporation: Use mass spectrometry to confirm the successful incorporation of the ¹⁵N label by comparing the molecular weight of the labeled protein to its unlabeled counterpart.

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts and workflows related to ¹³C and ¹⁵N labeling.

Caption: A typical workflow for a 2-plex SILAC experiment for quantitative proteomics.

Caption: ¹³C traces carbon backbones while ¹⁵N traces nitrogen through metabolic pathways.

Caption: Logical relationship between isotope choice and primary analytical output.

Conclusion for Drug Development Professionals

The selection between ¹³C and ¹⁵N labeled amino acids is a strategic choice dictated by the experimental goal.

-

For quantitative proteomics to identify biomarkers or assess target engagement (e.g., via SILAC), ¹³C labeling is generally superior due to the larger mass shifts that enable more accurate quantification in complex biological samples. Dual ¹³C/¹⁵N labeling can provide even greater mass separation for challenging analyses.

-

For structural biology to understand a drug's mechanism of action by characterizing its binding site on a target protein, ¹⁵N labeling is the foundational requirement for NMR studies. Full structural elucidation will almost always require dual ¹³C and ¹⁵N labeling.

-

For metabolic studies to investigate how a drug alters cellular metabolism, ¹³C-labeled substrates (like glucose or glutamine) are the gold standard for tracing carbon flux, while ¹⁵N-labeled amino acids are essential for understanding nitrogen metabolism and protein turnover.

By understanding the fundamental differences in their physical properties and how these are exploited by modern analytical techniques, researchers can effectively leverage stable isotope labeling to gain deeper insights into protein function, structure, and regulation, ultimately accelerating the drug development pipeline.

References

A Technical Guide to the Fundamental Applications of Labeled Cysteine in Biomolecular NMR

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution. The unique chemical reactivity of the cysteine residue, with its nucleophilic thiol group, makes it an ideal target for site-specific isotopic and chemical labeling. This technical guide provides an in-depth overview of the core applications of labeled cysteine in biomolecular NMR for researchers, scientists, and drug development professionals. We explore key labeling strategies, including isotopic enrichment (¹³C, ¹⁵N), paramagnetic tagging, and fluorine (¹⁹F) labeling. Furthermore, we detail their fundamental applications in determining protein structure and dynamics, mapping protein-ligand interactions, and accelerating drug discovery through inhibitor screening and binding pose determination. This guide includes summaries of quantitative data, detailed experimental methodologies, and workflow diagrams to facilitate practical implementation.

Introduction: The Unique Role of Cysteine in NMR Studies

Among the twenty proteinogenic amino acids, cysteine possesses a unique side chain containing a highly reactive thiol (-SH) group.[1][2] This thiol can be deprotonated at a physiological pH, rendering it a potent nucleophile for specific chemical modifications.[1] This reactivity allows for the covalent attachment of a wide array of NMR-active probes, reporters, and tags with high precision. Furthermore, the thiol group's ability to form reversible disulfide bonds (S-S) places cysteine at the heart of protein folding, stability, and redox regulation, processes that can be directly monitored by NMR.[2][3] These properties make site-directed cysteine labeling a cornerstone technique for a range of advanced biomolecular NMR experiments.

Cysteine Labeling Strategies for NMR

The strategic placement of an NMR-active label on a cysteine residue can unlock structural and functional information that is otherwise inaccessible. The primary labeling strategies fall into three categories: isotopic labeling, paramagnetic labeling, and fluorine labeling.

Isotopic Labeling (¹³C and ¹⁵N)

The most direct approach involves incorporating stable isotopes, such as ¹³C and ¹⁵N, into the cysteine residue itself. This is typically achieved by providing labeled L-Cysteine during protein expression in auxotrophic bacterial strains or in cell-free synthesis systems. These isotopes serve as direct observation points in NMR experiments.

-

¹⁵N-Labeling : Used in Heteronuclear Single Quantum Coherence (HSQC) experiments to monitor the backbone amide or side-chain amine environment of specific cysteine residues. It is a workhorse technique for chemical shift perturbation mapping to identify ligand binding sites.

-

¹³C-Labeling : Particularly powerful for distinguishing the redox state of cysteine. The chemical shift of the β-carbon (Cβ) is highly sensitive to whether the cysteine is in a reduced thiol (-SH) state or an oxidized disulfide (S-S) state. This provides a direct probe of protein folding and redox activity.

Paramagnetic Labeling

Paramagnetic labeling involves attaching a molecule containing an unpaired electron to the cysteine thiol. These paramagnetic centers generate powerful, long-range effects on the NMR spectrum, providing invaluable structural restraints.

-

Lanthanide-Binding Tags (LBTs) : These are chelators that bind lanthanide ions (e.g., Yb³⁺, Tm³⁺) and are covalently attached to a cysteine residue, often via a disulfide bond. They induce Pseudocontact Shifts (PCS) and Residual Dipolar Couplings (RDCs), which provide long-range (up to ~40 Å) distance and orientational information for protein structure determination.

-

Nitroxide Spin Labels (e.g., MTSL) : These labels are used to measure Paramagnetic Relaxation Enhancement (PRE), which provides distance information up to ~25 Å. PRE is extremely sensitive to the presence of transient, sparsely populated conformational states.

The unique reactivity of the cysteine thiol makes it the preferred site for attaching these tags.

Fluorine (¹⁹F) Labeling

¹⁹F is a spin ½ nucleus with 100% natural abundance and high gyromagnetic ratio, making it a highly sensitive NMR probe. Since proteins do not naturally contain fluorine, ¹⁹F NMR offers a background-free window to study protein structure and interactions. Fluorinated probes, such as those containing iodoacetamide groups, can be specifically attached to cysteine residues. This approach is particularly powerful in drug discovery for fragment-based screening, where the binding of small, fluorinated molecules can be detected with high sensitivity and throughput.

Core Applications in Biomolecular NMR

Labeled cysteine is not merely a tool but an enabler of sophisticated experiments that address fundamental questions in structural biology and drug development.

Elucidating Protein Structure and Dynamics

While traditional NMR methods rely on short-range Nuclear Overhauser Effects (NOEs), they are often insufficient for determining the structure of larger proteins or multi-domain complexes. Cysteine-tethered paramagnetic tags provide the crucial long-range restraints needed to overcome this limitation.

-

Structure Calculation : PCS and RDC data obtained from multiple cysteine-labeled sites can be used to define the global fold of a protein and determine the relative orientation of its domains with high precision.

-

Monitoring Conformational Change : The redox state of cysteine residues can act as a switch for conformational changes. By using ¹³C NMR to monitor the Cβ chemical shift, one can directly observe these transitions, which are often linked to protein function or misfolding.

Mapping Protein-Ligand Interactions

Identifying the binding site of a small molecule, peptide, or other protein is the first step in understanding its mechanism of action.

-

Chemical Shift Perturbation (CSP) : This is one of the most common methods for mapping interaction sites. A series of ¹H-¹⁵N HSQC spectra are recorded on a uniformly ¹⁵N-labeled protein while titrating in an unlabeled ligand. Residues at the binding interface show significant changes (perturbations) in their chemical shifts. While uniform labeling is common, placing a single ¹⁵N-labeled cysteine can provide an unambiguous probe for a specific region of the protein.

Accelerating Drug Discovery

Labeled cysteine plays a pivotal role in modern drug discovery, from initial screening to lead optimization.

-

Screening for Covalent Inhibitors : Many drugs function by forming a covalent bond with a target protein, often with a reactive cysteine in an enzyme's active site. NMR can be used to directly monitor the reaction between the cysteine thiol and a library of electrophilic compounds, providing information on reaction rates and binding modes. This is a powerful method for discovering inhibitors of cysteine proteases, a critical class of drug targets.

-

Fragment-Based Drug Discovery (FBDD) : ¹⁹F NMR is a premier technique for FBDD. A protein with a cysteine-linked ¹⁹F probe can be used to screen libraries of low-molecular-weight fragments. Binding of a fragment near the probe will alter the ¹⁹F chemical shift, providing a rapid and sensitive hit-detection method.

-

Determining Ligand Binding Pose : Once a lead compound is identified, determining its precise binding orientation is critical for structure-based drug design. By attaching a lanthanide tag to a nearby cysteine, the PCSs induced on the bound ligand's protons can be measured. These PCSs provide powerful restraints to dock the ligand and determine its structure within the binding pocket with high accuracy.

Experimental Protocols

Here we provide generalized methodologies for key experiments involving labeled cysteine. Specific buffer conditions, concentrations, and instrument parameters must be optimized for each biological system.

Protocol: Site-Specific Cysteine Labeling with a Paramagnetic Tag (e.g., LBT)

-

Protein Preparation : Express and purify the protein of interest, which should contain a single, surface-accessible cysteine residue at the desired labeling site. Ensure the protein is in a buffer free of reducing agents (e.g., DTT, BME).

-

Tag Preparation : Dissolve the lanthanide-binding tag (which typically has a reactive group like pyridyl-disulfide) in a compatible solvent (e.g., DMSO).

-

Labeling Reaction : Add a 5- to 10-fold molar excess of the tag to the protein solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The reaction proceeds via disulfide exchange between the protein thiol and the tag.

-

Purification : Remove the excess, unreacted tag using size-exclusion chromatography or dialysis.

-

Metal Titration : Add a slight molar excess (e.g., 1.2 equivalents) of the desired lanthanide ion (e.g., YbCl₃) to the labeled protein.

-

NMR Analysis : Concentrate the sample and acquire the necessary NMR spectra (e.g., ¹H-¹⁵N HSQC) to measure the resulting PCSs and/or RDCs. A diamagnetic control (using Lu³⁺ or Y³⁺) is essential for comparison.

Protocol: Screening for Covalent Inhibitors via ¹H NMR

-

Sample Preparation : Prepare an NMR sample containing a known concentration of free L-cysteine (as a model for the enzyme's active site) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

-

Initial Spectrum : Acquire a 1D ¹H NMR spectrum of the free cysteine to serve as a reference.

-

Reaction Initiation : Add a stoichiometric amount of the potential covalent inhibitor (e.g., a compound with a Michael acceptor group) to the NMR tube.

-

Time-Course Monitoring : Acquire a series of 1D ¹H NMR spectra over time (e.g., every 5-10 minutes for several hours).

-

Data Analysis : Monitor the disappearance of the proton signals from the starting materials (cysteine and inhibitor) and the appearance of new signals corresponding to the covalent adduct. The rate of reaction can be quantified by integrating the respective peaks, providing a direct measure of the compound's reactivity towards the cysteine thiol.

Quantitative Data Summary

The utility of labeled cysteine in NMR is grounded in the quantitative nature of the measurements. The following tables summarize key data.

Table 1: Properties of Common Labels for Cysteine NMR

| Label Type | Attached Probe/Isotope | NMR Parameter Measured | Typical Information Gained | Effective Range |

|---|---|---|---|---|

| Isotopic | ¹³C, ¹⁵N | Chemical Shift | Local chemical environment, redox state | < 5 Å |

| Paramagnetic | Lanthanide-Binding Tag (LBT) | Pseudocontact Shift (PCS) | Distance and angular restraints | < 40 Å |

| Paramagnetic | Lanthanide-Binding Tag (LBT) | Residual Dipolar Coupling (RDC) | Bond vector orientation | Global |

| Paramagnetic | Nitroxide Spin Label | Paramagnetic Relaxation Enhancement (PRE) | Distance restraints, dynamics | < 25 Å |

| Fluorine | ¹⁹F-containing molecule | ¹⁹F Chemical Shift | Ligand binding, environment polarity | < 15 Å |

Table 2: Cysteine ¹³Cβ Chemical Shift vs. Redox State

| Redox State | Typical ¹³Cβ Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Reduced (Thiol, -SH) | < 32.0 ppm | |

| Oxidized (Disulfide, -S-S-) | > 35.0 ppm |

Note: The region between 32.0 and 35.0 ppm can be ambiguous. These values serve as a general guideline.

Conclusion

Site-specific labeling of cysteine residues has fundamentally expanded the capabilities of biomolecular NMR spectroscopy. By converting this unique amino acid into a versatile spectroscopic probe, researchers can tackle complex biological questions that were previously intractable. From the precise determination of macromolecular structures using paramagnetic restraints to the high-throughput screening of drug candidates, labeled cysteine provides a direct window into molecular function. As labeling chemistries and NMR methodologies continue to evolve, the applications of this powerful approach are set to grow, further solidifying its essential role in structural biology and modern drug discovery.

References

Methodological & Application

Protocol for L-Cysteine-¹³C₃,¹⁵N Labeling in Cell Culture for Quantitative Proteomics

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[1][2][3] It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. While arginine and lysine are the most commonly used amino acids in SILAC experiments, labeling with L-Cysteine-¹³C₃,¹⁵N offers unique advantages for studying specific biological processes. Cysteine is a semi-essential amino acid with a reactive thiol group, making it a critical residue in enzyme catalysis, redox regulation, and protein structure.[4][5] This protocol provides a detailed methodology for the application of L-Cysteine-¹³C₃,¹⁵N labeling in cell culture for quantitative mass spectrometry-based proteomics.

Principle of L-Cysteine-¹³C₃,¹⁵N SILAC

The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid. One population is cultured in "light" medium containing the natural abundance L-Cysteine, while the other is cultured in "heavy" medium containing L-Cysteine-¹³C₃,¹⁵N. Over several cell doublings, the heavy isotope-labeled cysteine is incorporated into all newly synthesized proteins in the "heavy" cell population. After experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light cysteine-containing peptides allows for the accurate relative quantification of protein abundance between the two samples.

Key Applications in Research and Drug Development

-

Quantitative Analysis of Protein Expression: Determine relative changes in protein abundance in response to drug treatment, signaling pathway activation, or disease state.

-

Protein Turnover Studies: By employing pulsed SILAC (pSILAC) techniques, researchers can measure the synthesis and degradation rates of proteins.

-

Analysis of Cysteine-Specific Post-Translational Modifications (PTMs): Investigate changes in cysteine-based modifications like oxidation (sulfenylation, sulfinylation, sulfonylation), nitrosylation, and disulfide bond formation, which are crucial in redox signaling and protein function.

-

Drug Target Identification: Identify the protein targets of drugs that interact with cysteine residues, a common mechanism for covalent inhibitors.

Experimental Protocols

I. Preparation of SILAC Media

Materials:

-

DMEM or RPMI 1640 medium deficient in L-Cystine (custom formulation)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Cysteine (natural abundance)

-

L-Cysteine-¹³C₃,¹⁵N (isotopic purity ≥98%)

-

Penicillin-Streptomycin solution

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Reconstitute Media: Prepare the L-Cysteine-deficient base medium according to the manufacturer's instructions.

-

Supplement with Serum and Antibiotics: Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1x. The use of dialyzed FBS is critical to prevent the introduction of unlabeled L-Cysteine from the serum.

-

Prepare Amino Acid Stock Solutions:

-

Light L-Cysteine: Prepare a sterile stock solution of natural abundance L-Cysteine in phosphate-buffered saline (PBS). The final concentration in the medium should be similar to standard media formulations (typically around 0.2 mM).

-

Heavy L-Cysteine-¹³C₃,¹⁵N: Prepare a sterile stock solution of L-Cysteine-¹³C₃,¹⁵N in PBS.

-

-

Prepare Light and Heavy Media:

-

Light Medium: To the base medium, add the "light" L-Cysteine stock solution to the desired final concentration.

-

Heavy Medium: To a separate batch of base medium, add the "heavy" L-Cysteine-¹³C₃,¹⁵N stock solution to the same final concentration as the light medium.

-

-

Sterile Filtration: Sterile-filter both the light and heavy media using a 0.22 µm filter.

-

Storage: Store the prepared media at 4°C, protected from light.

Table 1: Recommended L-Cysteine Concentrations in SILAC Media

| Component | Standard Medium Concentration | Recommended Starting Concentration for SILAC | Notes |

| L-Cystine (dimer of Cysteine) | ~200 µM | 0.2 mM | This is a common concentration in commercial media like DMEM and RPMI-1640. |

| L-Cysteine-¹³C₃,¹⁵N | N/A | 0.2 mM | Higher concentrations (>2.5 mM) have been shown to induce oxidative stress and cytotoxicity in some cell lines. |

II. Cell Culture and Labeling

Procedure:

-

Cell Seeding: Plate cells in the "light" SILAC medium and allow them to attach and resume growth.

-

Adaptation to Heavy Medium: Once the cells are actively dividing, aspirate the "light" medium from one set of plates and replace it with the "heavy" SILAC medium.

-

Expansion and Incorporation: Culture the cells for at least five to six cell doublings in their respective light and heavy media to ensure near-complete incorporation (>95%) of the labeled amino acid. The required duration will depend on the doubling time of the specific cell line.

-

Verification of Incorporation (Optional but Recommended): Before proceeding with the main experiment, it is advisable to check the incorporation efficiency. This can be done by harvesting a small number of cells from the "heavy" culture, extracting proteins, digesting them with trypsin, and analyzing the peptides by mass spectrometry. The mass spectra should show a clear shift corresponding to the mass of the heavy isotope in cysteine-containing peptides.

III. Experimental Treatment and Cell Harvesting

Procedure:

-

Experimental Treatment: Once complete labeling is achieved, treat the cells in both the "light" and "heavy" populations with the experimental condition (e.g., drug treatment, control vehicle).

-

Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them using a cell scraper or by trypsinization.

-

Cell Counting and Mixing: Count the cells from both populations and mix them at a 1:1 ratio.

-

Cell Lysis: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

IV. Sample Preparation for Mass Spectrometry

Procedure:

-

Protein Reduction and Alkylation:

-

Reduce the disulfide bonds in the protein sample by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

-

Protein Digestion:

-

The protein sample can be digested in-solution or after separation by SDS-PAGE (in-gel digestion).

-

For in-solution digestion, dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Before mass spectrometry analysis, desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters for the LC gradient and MS acquisition will depend on the instrument used.

-

V. Data Analysis

-

Peptide and Protein Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra. The search parameters must be configured to include the variable modification of L-Cysteine-¹³C₃,¹⁵N.

-

Quantification: The relative quantification of proteins is performed by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs. SILAC-aware software will automatically perform this calculation.

-

Data Interpretation: The resulting protein ratios represent the fold change in abundance between the two experimental conditions.

Table 2: Expected Mass Shifts for L-Cysteine-¹³C₃,¹⁵N Labeling

| Amino Acid | Isotopic Label | Mass Shift (Da) |

| L-Cysteine | ¹³C₃,¹⁵N | +4.009 |

VI. Cell Viability Assay (MTT Assay)

To ensure that the labeling process with heavy L-Cysteine does not adversely affect cell health, a cell viability assay should be performed.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in their respective "light" and "heavy" media. Include control wells with media only.

-

Incubation: Culture the cells for the desired period, corresponding to the duration of the labeling experiment.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Compare the absorbance values between cells grown in "light" and "heavy" media to assess any differences in cell viability.

Visualizations

Caption: Metabolic fate of L-Cysteine-¹³C₃,¹⁵N in mammalian cells.

References

- 1. researchgate.net [researchgate.net]

- 2. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

Quantitative Proteomics Workflow Using L-Cysteine-13C3,15N: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[1][2] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. By comparing the mass spectra of "heavy" labeled proteins with their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance between different cell populations. While arginine and lysine are the most commonly used amino acids in SILAC experiments, the use of isotopically labeled L-Cysteine, such as L-Cysteine-13C3,15N, offers unique advantages for studying specific biological processes.

Cysteine residues are critical for protein structure, function, and regulation. Their thiol groups can undergo a variety of post-translational modifications, playing a key role in redox signaling and enzyme catalysis.[3] Therefore, a quantitative proteomics workflow utilizing this compound provides a targeted approach to investigate the "cysteinome," enabling the study of proteins involved in redox-sensitive signaling pathways and the dynamics of cysteine-containing peptides.[4]

These application notes provide a detailed protocol for a quantitative proteomics workflow using this compound, from cell culture and metabolic labeling to mass spectrometry and data analysis.

Experimental Workflow Overview

The overall experimental workflow for quantitative proteomics using this compound is depicted below. This process involves culturing two cell populations in parallel: one in "light" medium containing natural L-Cysteine and the other in "heavy" medium containing this compound. Following experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.

Caption: A generalized workflow for quantitative proteomics using this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling with this compound

This protocol outlines the steps for preparing SILAC media and labeling cells with either natural ("light") L-Cysteine or "heavy" this compound.

Materials:

-

DMEM or RPMI 1640 medium deficient in L-Cysteine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Cysteine (natural abundance)

-

This compound

-

Penicillin-Streptomycin solution

-

Cell line of interest

Procedure:

-

Media Preparation:

-

Prepare "light" SILAC medium by supplementing the L-Cysteine-deficient base medium with dFBS to a final concentration of 10%, 1% Penicillin-Streptomycin, and natural L-Cysteine to the desired final concentration (e.g., 0.2 mM).

-

Prepare "heavy" SILAC medium by supplementing the L-Cysteine-deficient base medium with 10% dFBS, 1% Penicillin-Streptomycin, and this compound to the same final concentration as the "light" medium.[5]

-

Sterile-filter both media using a 0.22 µm filter.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of the chosen cell line.

-

For the "light" population, use the prepared "light" SILAC medium.

-

For the "heavy" population, use the prepared "heavy" SILAC medium.

-

Culture the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid.

-

Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.

-

-

Experimental Treatment:

-

Once sufficient labeling has been achieved, apply the desired experimental treatment (e.g., drug treatment, exposure to stress) to one or both cell populations.

-

Protocol 2: Protein Extraction and Digestion

This protocol describes the steps for lysing the labeled cells, extracting proteins, and digesting them into peptides suitable for mass spectrometry analysis.

Materials:

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate solution (50 mM, pH 8.0)

-

Acetonitrile (ACN)

-

Formic acid (FA)

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest the "light" and "heavy" cell populations separately.

-

Wash the cell pellets with ice-cold PBS.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or protein concentration.

-

Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Reduction and Alkylation:

-

Determine the protein concentration of the lysate.

-

Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30-60 minutes.

-

Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 30-45 minutes.

-

-

Protein Digestion:

-

Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

-

Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or spin column.

-

Elute the peptides and dry them under vacuum.

-

Data Presentation

Quantitative proteomics data should be presented in a clear and structured format to facilitate comparison and interpretation. The following table is an example of how to summarize quantitative data from a SILAC experiment using this compound.

| Protein Accession | Gene Symbol | Protein Name | Peptide Sequence | Heavy/Light Ratio | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | SHLKSKKGQSTSRHKKPL | 2.54 | 0.001 | Upregulated |

| Q06830 | KEAP1 | Kelch-like ECH-associated protein 1 | VDFNQCQECQEEV | 0.45 | 0.005 | Downregulated |

| P01023 | A2M | Alpha-2-macroglobulin | CGLYQGQLVHPK | 1.12 | 0.85 | Unchanged |

| P31946 | GSN | Gelsolin | CQVDEHVQLL | 3.11 | 0.0005 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | SYELPDGQVITIGNER | 0.98 | 0.92 | Unchanged |

Signaling Pathway Visualization: The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the cellular response to oxidative stress. The function of Keap1, the primary negative regulator of Nrf2, is highly dependent on the redox state of its reactive cysteine residues. Electrophiles and reactive oxygen species can modify these cysteines, leading to the stabilization and activation of Nrf2, which in turn upregulates the expression of antioxidant and detoxification genes. A quantitative proteomics approach using this compound is particularly well-suited for studying the dynamics of this pathway.

Caption: The Keap1-Nrf2 signaling pathway and its regulation by cysteine modification.

Conclusion

The quantitative proteomics workflow using this compound offers a powerful and targeted approach for investigating the role of cysteine-containing proteins in various biological processes. By providing detailed protocols, data presentation guidelines, and a visualization of a relevant signaling pathway, these application notes aim to equip researchers, scientists, and drug development professionals with the necessary tools to successfully implement this advanced proteomics strategy. The insights gained from such studies can significantly contribute to our understanding of disease mechanisms and aid in the discovery of novel therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 3. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

Application Notes: L-Cysteine-¹³C₃,¹⁵N for Metabolic Flux Analysis in Mammalian Cells

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within biological systems.[1] By using stable isotope-labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular physiology that is not achievable with conventional metabolomics alone.[2][3] L-cysteine, a sulfur-containing amino acid, is central to cellular metabolism. It serves as a crucial precursor for the synthesis of essential biomolecules, including the major intracellular antioxidant glutathione (GSH), taurine, and coenzyme A.[4][5] It also plays a significant role in maintaining cellular redox homeostasis.

Given the increased demand for cysteine during tumorigenesis to support glutathione production and manage oxidative stress, understanding its metabolic fate is of high interest in cancer research and drug development. L-Cysteine-¹³C₃,¹⁵N is a stable isotope-labeled tracer designed for these studies. With all three carbon atoms labeled with ¹³C and the nitrogen atom labeled with ¹⁵N, it allows for precise tracking of the cysteine backbone and amino group as they are incorporated into downstream metabolites. These application notes provide a comprehensive guide and detailed protocols for using L-Cysteine-¹³C₃,¹⁵N to investigate cysteine metabolism in mammalian cells.

Principle of the Method

The core principle involves replacing standard L-cysteine in the cell culture medium with L-Cysteine-¹³C₃,¹⁵N. Mammalian cells take up this "heavy" cysteine and utilize it in various biosynthetic pathways. As the ¹³C and ¹⁵N atoms are incorporated into downstream metabolites, the mass of these molecules increases by a predictable amount.

For example:

-

Glutathione (GSH) synthesis incorporates the entire cysteine molecule, resulting in a mass increase of +4 Da (three ¹³C atoms and one ¹⁵N atom).

-

Taurine , a catabolic product, is formed after decarboxylation of cysteine sulfinic acid. This process removes one carbon atom, leading to a mass increase of +3 Da (two ¹³C atoms and one ¹⁵N atom) in the resulting taurine molecule.

By using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), the unlabeled (light, M+0) and labeled (heavy, M+4, M+3, etc.) versions of each metabolite can be separated and quantified. The ratio of heavy to light isotopologues provides a direct measure of the metabolic flux through that specific pathway.

Key Applications

-

Quantifying Glutathione (GSH) Synthesis: Directly measure the rate of de novo GSH synthesis, providing insights into the cell's antioxidant capacity and response to oxidative stress.

-

Assessing the Transsulfuration Pathway: While L-Cysteine-¹³C₃,¹⁵N primarily traces cysteine uptake and consumption, it can be used alongside other tracers (like labeled serine or methionine) to delineate the relative contributions of extracellular uptake versus de novo synthesis to the intracellular cysteine pool.

-

Investigating Cysteine Catabolism: Trace the flow of cysteine into catabolic pathways, including its conversion to pyruvate and taurine.

-

Drug Development: Evaluate the effect of drug candidates on cysteine metabolism, particularly for therapies targeting redox balance or amino acid metabolism in cancer.

Experimental and Data Analysis Workflow

The overall process for a metabolic flux experiment using L-Cysteine-¹³C₃,¹⁵N involves several key stages, from initial cell culture to final data interpretation.

Caption: High-level workflow for metabolic flux analysis.

Data Presentation

Quantitative data from these experiments should be structured for clarity. The tables below provide essential information on the tracer and the expected experimental outcomes.

Table 1: Properties of L-Cysteine-¹³C₃,¹⁵N Tracer

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | H¹³C¹⁵NH₂¹³CH(SH)¹³COOH | |

| Molecular Weight | 125.13 g/mol | |

| Isotopic Purity | ≥98% for ¹³C, ≥98% for ¹⁵N |

| Mass Shift vs. Unlabeled | +4 Da | |

Table 2: Expected Mass Shifts for Key Downstream Metabolites

| Metabolite | Biosynthetic Pathway | Incorporated Atoms | Expected Mass Shift (Da) |

|---|---|---|---|

| γ-Glutamylcysteine | Glutathione Synthesis | ¹³C₃, ¹⁵N | +4 |

| Glutathione (GSH) | Glutathione Synthesis | ¹³C₃, ¹⁵N | +4 |

| Cysteine Sulfinic Acid | Cysteine Catabolism | ¹³C₃, ¹⁵N | +4 |

| Taurine | Cysteine Catabolism | ¹³C₂, ¹⁵N | +3 |

| Pyruvate | Cysteine Catabolism | ¹³C₃ | +3 |

| L-Cystine | Oxidation of Cysteine | 2x (¹³C₃, ¹⁵N) | +8 |

Table 3: Example Data - Fractional Enrichment of Cysteine Metabolites This table illustrates hypothetical results from an experiment comparing a control cell line to one treated with an oxidative stress-inducing agent. Fractional enrichment represents the percentage of the metabolite pool that is labeled with the heavy isotope.

| Metabolite | Control Cells (Fractional Enrichment %) | Treated Cells (Fractional Enrichment %) |

| Intracellular L-Cysteine | 96.5% | 97.2% |

| Glutathione (GSH) | 45.8% | 68.3% |

| Taurine | 15.2% | 13.9% |

Experimental Protocols

Protocol 1: Mammalian Cell Culture and Labeling

This protocol is adapted from standard procedures for stable isotope labeling in cell culture.

-

Cell Seeding: Seed mammalian cells in standard growth medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Allow cells to reach 50-60% confluency.

-

Preparation of Labeling Medium: Prepare custom DMEM that lacks standard L-cysteine and L-cystine. Supplement this basal medium with 10% dialyzed FBS (dFBS) to minimize the presence of unlabeled amino acids from the serum. Add L-Cysteine-¹³C₃,¹⁵N to the desired physiological concentration (e.g., 200 µM).

-

Medium Exchange: Aspirate the standard growth medium from the cells. Wash the cell monolayer twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove residual unlabeled cysteine.

-

Labeling: Add the prepared "heavy" labeling medium to the cells.

-

Incubation: Culture the cells for a predetermined time course. For steady-state analysis, cells should be cultured for a period that allows the metabolite pools of interest to reach isotopic equilibrium (typically 24-48 hours, but may vary). For kinetic flux analysis, a shorter time course with multiple collection points is required.

Protocol 2: Metabolite Extraction

Rapid quenching is essential to halt metabolic activity and preserve the in vivo state of metabolites.

-

Quenching: Place the cell culture dish on dry ice. Immediately aspirate the labeling medium.

-

Washing: Quickly wash the cell monolayer with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

-

Extraction: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to the plate. Use a cell scraper to detach the cells into the methanol solution.

-

Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Lysis and Precipitation: Vortex the tube vigorously for 1 minute. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. Avoid disturbing the pellet.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for your chromatography method (e.g., 50:50 methanol:water). Vortex and centrifuge to pellet any insoluble material.

-

Chromatography: Inject the sample onto a liquid chromatography system. A column designed for polar metabolite analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is often suitable.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire data in full scan mode to detect all isotopologues. Create a targeted inclusion list for MS/MS fragmentation of key metabolites (Cysteine, GSH, Taurine, etc.) to confirm their identity. The instrument should be set to detect the expected m/z values for both the light (M+0) and heavy labeled versions of each target metabolite.

Protocol 4: Data Analysis and Flux Calculation

-